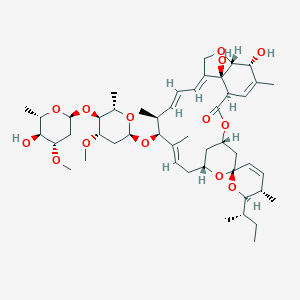
4-Ketocyclophosphamid
Übersicht
Beschreibung
4-Oxo-Cyclophosphamid ist ein inaktives Metabolit des alkylierenden Agens Cyclophosphamid. Es entsteht aus Cyclophosphamid über ein 4-Hydroxycyclophosphamid-Zwischenprodukt durch Aldehyddehydrogenasen . Cyclophosphamid wird als Zytostatikum in der Chemotherapie für verschiedene Krebsarten und Autoimmunerkrankungen eingesetzt .
Wissenschaftliche Forschungsanwendungen
4-Oxo-Cyclophosphamid wird in erster Linie in der Forschung verwendet, um den Metabolismus und die Pharmakokinetik von Cyclophosphamid zu untersuchen. Zu seinen Anwendungen gehören:
Chemie: Verstehen der Stoffwechselwege und enzymatischen Reaktionen, die an der Umwandlung von Cyclophosphamid beteiligt sind.
Biologie: Untersuchung der Rolle von Aldehyddehydrogenasen im Arzneimittelstoffwechsel.
Medizin: Studium der Pharmakokinetik und Nebenwirkungen von Cyclophosphamid in der Chemotherapie.
Industrie: Begrenzte industrielle Anwendungen aufgrund seiner Rolle als Metabolit und nicht als primäre Verbindung.
5. Wirkmechanismus
4-Oxo-Cyclophosphamid selbst ist inaktiv und übt keine signifikanten pharmakologischen Wirkungen aus. Sein Vorläufer, Cyclophosphamid, wird in der Leber aktiviert, um 4-Hydroxycyclophosphamid zu bilden, das dann Aldophosphamid bildet. Aldophosphamid wird weiter zu Phosphoramidmustard und Acrolein umgewandelt, die für die zytotoxischen Wirkungen verantwortlich sind. Phosphoramidmustard alkyliert die DNA, was zum Zelltod führt, während Acrolein zur Toxizität beiträgt .
Wirkmechanismus
Target of Action
4-Ketocyclophosphamide (4-keto-CPA) is a metabolite of the widely used anti-cancer prodrug cyclophosphamide .
Mode of Action
Cyclophosphamide is converted by liver cytochrome P450 (CYP) enzymes into the primary metabolite 4-hydroxycyclophosphamide (4-OH-CPA), which is then further metabolized to form 4-keto-CPA . These metabolites interact with DNA, causing DNA alkylation and cross-linking . This DNA damage triggers apoptosis, or programmed cell death .
Biochemical Pathways
The biochemical pathway of 4-keto-CPA involves the conversion of cyclophosphamide by CYP enzymes in the liver to 4-OH-CPA, followed by non-enzymatic generation of the bioactive metabolites phosphoramide mustard and acrolein . The metabolites formed in sequence, 4-OH-CPA and aldophosphamide (ALDO), are the main cause of toxicity, while ALDO is the pharmacologically active metabolite .
Pharmacokinetics
It is known that cyclophosphamide undergoes activation to eventually form active metabolites, phosphoramide mustard and acrolein . Cyclophosphamide appears to induce its own metabolism, which results in an overall increase in clearance, increased formation of 4-hydroxyl metabolites, and shortened half-life values following repeated administration .
Result of Action
It is known that the metabolites of cyclophosphamide, including 4-keto-cpa, cause dna alkylation and cross-linking, leading to dna damage and triggering apoptosis . This results in the death of cancer cells, contributing to the anti-cancer effects of the drug .
Action Environment
The action of 4-keto-CPA, like that of cyclophosphamide, is influenced by the enzymatic environment in the liver, where CYP enzymes convert cyclophosphamide to its active metabolites
Biochemische Analyse
Biochemical Properties
4-Ketocyclophosphamide is produced through the enzymatic hydroxylation of cyclophosphamide . This process involves liver cytochrome P450 (CYP) enzymes, which convert cyclophosphamide into the primary metabolite 4-hydroxycyclophosphamide . The overoxidized product of this reaction is 4-Ketocyclophosphamide .
Cellular Effects
The cellular effects of 4-Ketocyclophosphamide are not significantly different from those of 4-hydroxycyclophosphamide . In human cancer cell lines (HepG2 and MCF-7), 4-hydroxycyclophosphamide induced cytotoxicity and genotoxicity .
Molecular Mechanism
The molecular mechanism of 4-Ketocyclophosphamide involves its formation from 4-hydroxycyclophosphamide, which is the main cause of toxicity . Aldophosphamide, another metabolite, is the pharmacologically active compound, and it amplifies the cytotoxic apoptosis initiated by DNA alkylation by phosphoramide mustard .
Temporal Effects in Laboratory Settings
It is known that cyclophosphamide and its metabolites undergo a process of autoinduction, where the balance between metabolic activation and inactivation changes over time .
Dosage Effects in Animal Models
Cyclophosphamide, from which 4-Ketocyclophosphamide is derived, has been shown to have increased anti-tumor activity against advanced solid P388 tumors that grow on CD2F1 mice .
Metabolic Pathways
4-Ketocyclophosphamide is involved in the metabolic pathways of cyclophosphamide, which are mediated by liver cytochrome P450 (CYP) enzymes . These enzymes convert cyclophosphamide into 4-hydroxycyclophosphamide, which can then be overoxidized to form 4-Ketocyclophosphamide .
Transport and Distribution
Cyclophosphamide, from which 4-Ketocyclophosphamide is derived, is distributed with a volume of distribution (Vd) of 30–50L, which approximates to the total body water .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
4-Oxo-Cyclophosphamid wird aus Cyclophosphamid über einen Stoffwechselweg synthetisiert, der das Zwischenprodukt 4-Hydroxycyclophosphamid beinhaltet. Die Umwandlung wird von Aldehyddehydrogenasen katalysiert . Die Reaktionsbedingungen umfassen typischerweise enzymatische Prozesse in biologischen Systemen.
Industrielle Produktionsmethoden
Die industrielle Produktion von 4-Oxo-Cyclophosphamid ist nicht üblich, da es in erster Linie ein in vivo gebildetes Metabolit ist. Cyclophosphamid selbst wird industriell durch die Reaktion von Bis(2-chlorethyl)amin mit Phosphorylchlorid, gefolgt von Hydrolyse und Cyclisierung, hergestellt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Oxo-Cyclophosphamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung von Cyclophosphamid zu 4-Hydroxycyclophosphamid und anschließend zu 4-Oxo-Cyclophosphamid.
Reduktion: Nicht häufig beobachtet für diese Verbindung.
Substitution: Es liegen nur begrenzte Daten zu Substitutionsreaktionen vor.
Häufige Reagenzien und Bedingungen
Oxidation: Katalysiert von Aldehyddehydrogenasen in biologischen Systemen.
Reduktion und Substitution: Nicht gut dokumentiert für 4-Oxo-Cyclophosphamid.
Wichtigste gebildete Produkte
Das Hauptprodukt, das durch die Oxidation von Cyclophosphamid gebildet wird, ist 4-Oxo-Cyclophosphamid .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cyclophosphamid: Die Stammverbindung, die in der Chemotherapie weit verbreitet ist.
4-Hydroxycyclophosphamid: Ein aktives Zwischenprodukt im Stoffwechselweg.
Aldophosphamid: Ein weiteres Zwischenprodukt, das zur Bildung von zytotoxischen Metaboliten führt.
Phosphoramidmustard: Der aktive zytotoxische Metabolit, der für die DNA-Alkylierung verantwortlich ist.
Acrolein: Ein toxisches Nebenprodukt, das zu Nebenwirkungen beiträgt
Einzigartigkeit
4-Oxo-Cyclophosphamid ist einzigartig in seiner Rolle als inaktives Metabolit und liefert Einblicke in die Stoffwechselwege und enzymatischen Prozesse, die an der Aktivierung und Detoxifizierung von Cyclophosphamid beteiligt sind .
Eigenschaften
IUPAC Name |
2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMZHOCORXMDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(NC1=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031077 | |
| Record name | 4-Ketocyclophosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27046-19-1 | |
| Record name | 4-Ketocyclophosphamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27046-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ketocyclophosphamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027046191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ketocyclophosphamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ketocyclophosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-KETOCYCLOPHOSPHAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DU5QVF19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)










